Anti-HIV-1 Potency: UC10 vs. Nevirapine
In a standardized assay measuring the inhibition of HIV-1 strain IIIB replication in CEM cell culture, UC10 exhibits an EC50 of 0.1 μM. This potency is a full order of magnitude less than that of the clinically approved NNRTI nevirapine, which has an EC50 of 0.01 μM in the same assay system [1]. This data clearly establishes UC10 as a less potent, but more selective, tool for probing NNRTI mechanisms compared to a clinically optimized first-generation drug.
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | 0.1 μM (100 nM) |
| Comparator Or Baseline | Nevirapine: 0.01 μM (10 nM) |
| Quantified Difference | UC10 is 10-fold less potent than nevirapine. |
| Conditions | HIV-1 wild-type strain IIIB, CEM cell line, syncytium formation inhibition assay. |
Why This Matters
This 10-fold potency difference quantifies why UC10 is preferred as a model compound for studying NNRTI binding dynamics and resistance mechanisms without the confounding factor of high clinical potency, making it a cleaner research tool.
- [1] Buckheit, R. W., Jr., White, E. L., Fliakas-Boltz, V., Russell, J. D., Stup, T. L., Kinjerski, T. L., ... & Bader, J. P. (1999). Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, costatolide, and dihydrocostatolide. *Antimicrobial Agents and Chemotherapy*, 43(8), 1827-1834. (See Table 5). View Source
